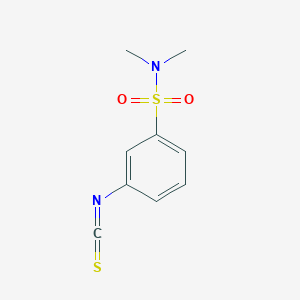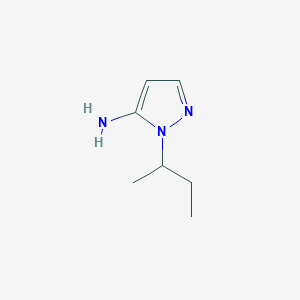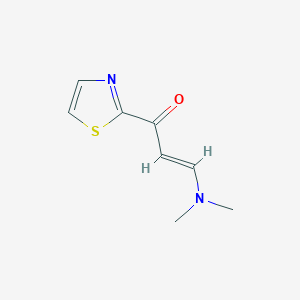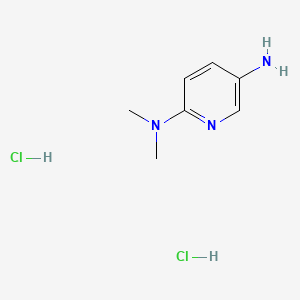
3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide is a chemical compound with the molecular formula C9H10N2O2S2 . It has an average mass of 242.318 Da and a mono-isotopic mass of 242.018372 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide include a melting point of 47° C and a predicted boiling point of 401.1° C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a predicted refractive index of n20D 1.60 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Discovery
3-isothiocyanato-N,N-dimethylbenzene-1-sulfonamide: is utilized in medicinal chemistry for the design and discovery of new drugs. Its isothiocyanate group can react with amino groups in biological targets, forming thiourea linkages. This reactivity is exploited to create novel compounds with potential therapeutic effects, particularly in the development of enzyme inhibitors that can regulate biological pathways .
Agriculture: Pesticide Development
In agriculture, this compound’s reactivity with amines is beneficial for developing pesticides. By interfering with the normal function of essential enzymes in pests, it can act as an effective insecticide or herbicide. The specificity of the compound’s action can be tailored to target specific pests without harming beneficial insects or crops .
Materials Science: Synthesis of Polymers
The isothiocyanate functional group of 3-isothiocyanato-N,N-dimethylbenzene-1-sulfonamide is valuable in materials science for synthesizing polymers. It can initiate polymerization reactions, leading to the creation of novel polymeric materials with unique properties such as enhanced durability, thermal stability, and chemical resistance .
Environmental Science: Pollutant Detection
This compound is researched for its application in environmental science, particularly in the detection of pollutants. Its chemical structure allows it to bind selectively to certain contaminants, which can then be quantified using various analytical techniques. This is crucial for monitoring environmental pollution and ensuring compliance with safety standards .
Biochemistry: Protein Labeling and Tracking
In biochemistry, 3-isothiocyanato-N,N-dimethylbenzene-1-sulfonamide is used for protein labeling. The compound can attach to proteins without disrupting their function, allowing scientists to track the movement and interactions of proteins within cells. This application is significant for understanding cellular processes and the mechanisms of diseases .
Pharmacology: Drug Metabolism Studies
The compound’s unique structure makes it a candidate for studying drug metabolism. It can be used as a marker to understand how drugs are metabolized in the body, which is essential for determining dosages and potential side effects. This research can lead to safer and more effective medications .
Safety and Hazards
Propiedades
IUPAC Name |
3-isothiocyanato-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-11(2)15(12,13)9-5-3-4-8(6-9)10-7-14/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLVXVCTSKNVJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396269 |
Source


|
| Record name | 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide | |
CAS RN |
379255-08-0 |
Source


|
| Record name | 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














